The mechanism of action of these compounds varies depending on their specific structure and the biological target they interact with. For example, some thiazole-oxadiazole hybrids inhibit HIV-1 assembly by competing with phosphatidylinositol (4,5)‐bisphosphate (PI(4,5)P2) for binding to the matrix protein. [] Others inhibit necroptosis by targeting receptor interacting serine/threonine-protein kinase 1 (RIPK1). []
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5